molecular formula C7H6F2S B3110795 3,5-Difluoro-2-(methyl)thiophenol CAS No. 1806312-70-8

3,5-Difluoro-2-(methyl)thiophenol

Cat. No.: B3110795
CAS No.: 1806312-70-8
M. Wt: 160.19 g/mol
InChI Key: NWFZZXFJQBNCKK-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(methyl)thiophenol is an organic compound with the molecular formula C7H6F2S It is a derivative of thiophenol, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluoro-2-(methyl)thiophenol can be achieved through several synthetic routes. One common method involves the reaction of a precursor compound with ammonium formate or formic acid at elevated temperatures (160-230°C) for several hours. The reaction mixture is then cooled, and the pH is adjusted using dilute acid to isolate the desired thiophenol .

Industrial Production Methods: Industrial production of thiophenol derivatives often involves reduction of sulfonic acids or sulfonyl chlorides using reducing agents such as sodium borohydride or lithium aluminum hydride. These methods are efficient but require careful handling due to the reactivity of the reducing agents and the potential for environmental pollution .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(methyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Difluoro-2-(methyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(methyl)thiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

    Thiophenol: The parent compound without the fluorine and methyl substitutions.

    2-Methylthiophenol: Similar structure but lacks the fluorine atoms.

    3,5-Difluorothiophenol: Lacks the methyl group at the 2 position.

Uniqueness: 3,5-Difluoro-2-(methyl)thiophenol is unique due to the combined presence of fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms increase its stability and reactivity, while the methyl group influences its steric and electronic characteristics, making it a valuable compound in various applications .

Properties

IUPAC Name

3,5-difluoro-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFZZXFJQBNCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
3,5-Difluoro-2-(methyl)thiophenol
Reactant of Route 5
3,5-Difluoro-2-(methyl)thiophenol
Reactant of Route 6
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